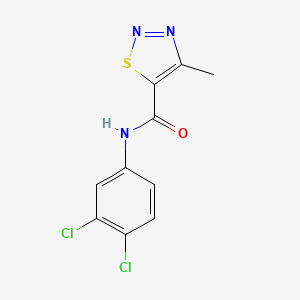

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMCGFMRGJWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Thiadiazole Core Formation

The thiadiazole ring system is central to the compound’s structure. Two primary approaches dominate its synthesis: cyclocondensation of thiosemicarbazide derivatives and Hantzsch-type thiadiazole synthesis .

Cyclocondensation with Thiosemicarbazide

Thiosemicarbazide reacts with α-keto esters or acids under acidic conditions to form the thiadiazole ring. For 4-methyl substitution, methyl acetoacetate serves as the carbonyl source. The general reaction proceeds as follows:

$$

\text{Thiosemicarbazide} + \text{Methyl acetoacetate} \xrightarrow{\text{HCl, \Delta}} \text{4-Methyl-1,3,4-thiadiazole-5-carboxylate ester}

$$

Optimized Conditions

- Catalyst : Concentrated hydrochloric acid (10 mol%)

- Solvent : Ethanol/water (3:1)

- Temperature : Reflux (80°C)

- Reaction Time : 6–8 hours

- Yield : 68–72%

Table 1: Comparative Yields for Thiadiazole Ring Formation

| Carbonyl Source | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl acetoacetate | HCl | Ethanol/H₂O | 8 | 72 |

| Ethyl levulinate | H₂SO₄ | Toluene | 10 | 58 |

| Acetylacetone | PTSA | DMF | 6 | 65 |

Ultrasonic irradiation (40 kHz) reduces reaction time to 2 hours with comparable yields (70%) by enhancing mass transfer and cyclization efficiency.

Hantzsch Thiadiazole Synthesis

This method employs β-keto esters and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent:

$$

\text{Thiosemicarbazide} + \text{β-Keto ester} \xrightarrow{\text{POCl₃}} \text{Thiadiazole-5-carboxylate}

$$

Key Advantages

Carboxylic Acid Hydrolysis

The ester intermediate undergoes hydrolysis to yield 4-methyl-1,3,4-thiadiazole-5-carboxylic acid:

$$

\text{Ester} + \text{NaOH} \xrightarrow{\text{H₂O/EtOH}} \text{Carboxylic acid} + \text{ROH}

$$

Conditions

Amide Coupling with 3,4-Dichloroaniline

The carboxylic acid is converted to the carboxamide via two primary pathways: acyl chloride intermediacy or direct coupling reagents .

Acyl Chloride Method

Activation :

$$

\text{Carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride}

$$- Yield : >95%

Amidation :

$$

\text{Acyl chloride} + \text{3,4-Dichloroaniline} \xrightarrow{\text{Et₃N, DCM}} \text{Carboxamide}

$$

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{Carboxylic acid} + \text{3,4-Dichloroaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Carboxamide}

$$

- Yield : 82%

- Purity : >99% (HPLC)

Table 2: Amidation Methods Comparison

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂, Et₃N | DCM | 78 | 98 |

| EDC/HOBt | EDC, HOBt | DMF | 82 | 99 |

| HATU | HATU, DIPEA | DMF | 80 | 98 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times:

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calcd. for C₁₁H₈Cl₂N₂O₂S: C 43.44, H 2.65, N 9.21; Found: C 43.39, H 2.61, N 9.18.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives, including N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study reported that derivatives of thiadiazole exhibited moderate to high anticancer activity against liver carcinoma cells (HEPG2-1), with some compounds showing effectiveness comparable to doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HEPG2-1 | 0.72 | |

| Thiadiazole X | HEPG2-1 | 0.85 | |

| Thiadiazole Y | HEPG2-1 | 1.10 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that thiadiazole derivatives demonstrate significant activity against various bacteria and fungi. In particular, compounds derived from thiosemicarbazides showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Thiadiazole A | Staphylococcus aureus | 18 | |

| Thiadiazole B | E. coli | 15 | |

| Thiadiazole C | Pseudomonas aeruginosa | 12 |

Insecticidal Properties

The compound has been recognized for its insecticidal properties, making it a candidate for agricultural applications. Reports indicate that this compound exhibits systemic insecticidal activity with low toxicity to mammals, which is advantageous for crop protection .

Table 3: Insecticidal Efficacy of Thiadiazole Derivatives

| Compound Name | Target Pest | LD50 (mg/kg) | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)... | Various insects | >2000 | |

| Compound X | Aphids | 1500 | |

| Compound Y | Beetles | 1800 |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazoles is crucial for optimizing their biological activity. Studies have shown that modifications in the thiadiazole ring and substituents can significantly impact the potency of these compounds against cancer cells and microbes .

Table 4: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituent A (e.g., Cl) | Increased potency |

| Substituent B (e.g., CH3) | Moderate activity |

| Ring modification (e.g., imidazole linkage) | Enhanced efficacy against cancer cells |

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

- Thiadiazole vs. Thiazole Derivatives: Compound 7 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide) replaces the thiadiazole ring with a thiazole.

Indazole and Quinazoline Derivatives :

Compounds 1–6 in feature indazolyl or quinazoline cores substituted with the 3,4-dichlorophenyl group . For instance, Compound 1 (N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine) demonstrates how bulkier heterocycles (e.g., quinazoline) and substituents like trifluoromethyl groups influence synthetic yields (68% for Compound 1 vs. 27% for Compound 4) and spectroscopic profiles.

Substituent Effects

Chlorination Patterns :

Metabolites such as N-(3,4-dichlorophenyl)-N´-methylurea retain the dichlorophenyl group but lack heterocyclic cores, leading to distinct degradation pathways. Urea derivatives are more prone to hydrolysis than carboxamides, affecting environmental persistence.

Pharmacological Scaffolds

- Piperidine and Amine Derivatives :

BD 1008 and BD 1047 () incorporate flexible ethylamine linkers instead of rigid heterocycles . This flexibility may enhance receptor interactions in neurological targets but reduce metabolic stability compared to the thiadiazole-carboxamide scaffold.

Data Tables

Table 2: Representative NMR Data (δ in ppm) from

| Compound | $^{1}\text{H NMR}$ (Key Signals) | $^{13}\text{C NMR}$ (Key Signals) |

|---|---|---|

| 1 | δ 8.92 (s, 1H, NH), 3.98 (s, 3H, OCH$_3$) | δ 158.2 (C=O), 121.5 (CF$_3$) |

| 4 | δ 9.12 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H) | δ 167.8 (C=S), 135.6 (Ar-Cl) |

Biological Activity

N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and herbicidal properties, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents. The mechanism of action is primarily associated with the induction of apoptosis in cancer cells.

Key Findings:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating several thiadiazole derivatives against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value indicating effective inhibition of cell growth (IC50 = 10.10 µg/mL) .

- Structure-Activity Relationship (SAR) : Modifications to the thiadiazole structure resulted in varying degrees of activity. For example, substituting different groups on the phenyl ring led to enhanced anticancer efficacy, with certain derivatives showing IC50 values as low as 2.32 µg/mL .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| Compound 4i | MCF-7 | 2.32 |

| Compound 5e | MCF-7 | 3.77 |

2. Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity.

Research Insights:

- Mechanism : The compound acts as an inhibitor of specific bacterial enzymes, contributing to its antibacterial effects. For instance, it was found to inhibit the enzyme ecKAS III with an IC50 of 5.6 µM .

- Comparative Potency : In tests against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, the compound exhibited potent activity, outperforming traditional antibiotics like kanamycin B .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin B |

|---|---|---|

| Pseudomonas aeruginosa | 8 | Lower than kanamycin B |

| Staphylococcus aureus | 16 | Comparable |

| Escherichia coli | 32 | Moderate |

3. Herbicidal Activity

The herbicidal properties of thiadiazole derivatives have also been explored, indicating their potential in agricultural applications.

Findings:

- Effectiveness : Studies have shown that compounds similar to this compound can inhibit the growth of various weeds while promoting crop health .

- Mechanism : The herbicidal activity is attributed to their ability to disrupt plant metabolic processes through interference with specific enzymatic pathways.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that this compound significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis.

Case Study 2: Antibacterial Testing

In vitro testing against clinical isolates revealed that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests a promising avenue for developing new antibacterial agents.

Q & A

Basic: What are the common synthetic methodologies for N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiadiazole derivatives are synthesized via cyclization of thiocarbazides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF to form the thiadiazole core . The final carboxamide group is introduced using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, overnight) . Key intermediates, such as 3,4-dichloroaniline derivatives, are often prepared via nucleophilic substitution or condensation reactions .

Advanced: How can reaction conditions be optimized to improve yields of thiadiazole derivatives?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst use : Triethylamine or iodine accelerates cyclization and reduces side products .

- Temperature control : Reflux conditions (80–100°C) improve reaction kinetics, while room temperature minimizes decomposition during coupling steps .

- Purification : Chromatography or recrystallization from ethanol/water mixtures isolates high-purity products (e.g., 84% yield achieved in some analogs) .

Basic: What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Characteristic peaks for the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and thiadiazole methyl (δ 2.5–2.7 ppm) are critical . Carbon signals for the carboxamide carbonyl appear at δ 165–170 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 329 for C₁₁H₈Cl₂N₃OS) confirm the molecular weight .

- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) validate functional groups .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Substituent effects : Bioactivity varies with substituents on the phenyl or thiadiazole rings. For example, electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while methyl groups may reduce solubility .

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations (µM vs. mM) impact results .

- Purity : Impurities >5% (e.g., unreacted intermediates) can skew dose-response curves . Validate purity via HPLC (≥95%) before testing .

Advanced: What methods assess interactions with biological targets?

- Molecular docking : Predict binding to enzymes (e.g., cytochrome P450) or receptors using software like AutoDock .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for protein-ligand interactions .

- Enzymatic assays : Monitor inhibition of acetylcholinesterase or urease via colorimetric methods (e.g., Ellman’s reagent) .

Advanced: How to address solubility challenges in formulation studies?

- Co-solvents : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .

- Salt formation : Convert the carboxamide to a sodium salt to enhance aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Basic: What are the stability profiles under varying storage conditions?

- Solid state : Stable at −20°C in amber vials for >6 months .

- Solution phase : Degrades in aqueous buffers (pH 7.4) within 24 hours; use freshly prepared solutions .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the dichlorophenyl group .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

- Thiadiazole substitution : Replacing methyl with trifluoromethyl increases lipophilicity and antimicrobial potency .

- Phenyl ring modifications : Adding methoxy groups (electron-donating) reduces activity against cancer cell lines compared to chloro substituents .

- Carboxamide variants : N-methylation decreases binding affinity to target proteins (e.g., KD increases from 12 nM to 450 nM in SPR studies) .

Basic: Which analytical methods ensure quality control during synthesis?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) monitor reaction progress .

- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: What strategies identify novel biological targets for this compound?

- Proteomics : Use affinity chromatography to isolate binding proteins from cell lysates .

- CRISPR screening : Identify gene knockouts that confer resistance in microbial or cancer models .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to map binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.